Glycosidic Torsion Angle Lock: S Epimer χCN = 27.4° (Anti) with Unique gauche⁻ 5'-OH Orientation vs. R Epimer χCN = 29.8° (Anti, trans)
X-ray crystallographic studies establish that the covalent C8–C5' carbon bridge in 8,5'(S)-cycloadenosine fixes the glycosidic torsion angle χCN at 27.4°, which is 2.4° smaller than the 29.8° value measured for the R epimer, despite both compounds being locked in the anti conformation [1][2]. The critical stereochemical distinction lies in the C4'–C5' exocyclic bond orientation: in the S epimer, the 5'-OH group occupies the gauche⁻ position (ψ torsion angle), whereas in the R epimer it adopts the trans conformation (ψ = −176.4°) [2]. Both epimers share the same unusual C(1')endo-O(4')exo (o1T) furanose pucker with pseudorotation parameters P = 289.0° and τm = 49.0° [2]. By contrast, unmodified adenosine exhibits conformational flexibility with a glycosidic torsion angle that can span anti to syn ranges in solution [1]. This rigid, stereochemically-defined architecture makes 8,5'(S)-cycloadenosine a unique probe for interrogating enzyme active-site geometry requirements at atomic resolution.
| Evidence Dimension | Glycosidic torsion angle χCN and C5' exocyclic orientation |
|---|---|
| Target Compound Data | χCN = 27.4° (anti); ψ = gauche⁻ (5'-OH orientation) |
| Comparator Or Baseline | 8,5'(R)-Cycloadenosine: χCN = 29.8° (anti); ψ = −176.4° (trans). Adenosine: flexible anti/syn equilibrium, no fixed χCN or ψ. |
| Quantified Difference | ΔχCN = 2.4° between S and R epimers; qualitative difference in ψ (gauche⁻ vs. trans) determines enzyme recognition |
| Conditions | Single-crystal X-ray diffraction; R epimer: monoclinic P2₁, a=5.755, b=16.895, c=5.511 Å, β=104.16°, R-factor=0.037 for 1108 reflections [2]; S epimer: data from Haromy et al. (1980) [1] |
Why This Matters
The stereochemically distinct 5'-OH orientation directly determines which enzymes recognize the compound as a substrate, rendering the S epimer the only valid choice for experiments requiring a gauche⁻-locked adenosine analog.
- [1] Haromy, T.P., Raleigh, J., & Sundaralingam, M. (1980). Enzyme-bound conformations of nucleotide substrates. X-ray structure and absolute configuration of 8,5'-cycloadenosine monohydrate. Biochemistry, 19(8), 1718–1722. DOI: 10.1021/bi00549a031 View Source
- [2] Birnbaum, G.I., Cygler, M., Dudycz, L., Stolarski, R., & Shugar, D. (1981). Comparison of solid state and solution conformations of R and S epimers of 8,5'-cycloadenosine and their relevance to some enzymatic reactions. Biochemistry, 20(11), 3294–3301. DOI: 10.1021/bi00514a048 View Source
